molecular formula C24H16Cl2N10Na2O6S2 B12769845 Benzenesulfonic acid, 4,4'-(1,3-phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino))bis-, disodium salt CAS No. 173659-60-4

Benzenesulfonic acid, 4,4'-(1,3-phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino))bis-, disodium salt

Cat. No.: B12769845
CAS No.: 173659-60-4
M. Wt: 721.5 g/mol
InChI Key: ABHFMEKGMXWMRF-UHFFFAOYSA-L
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Description

Benzenesulfonic acid, 4,4’-(1,3-phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino))bis-, disodium salt is a complex organic compound with significant applications in various fields. This compound is characterized by its aromatic sulfonic acid structure, which includes a 1,3-phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino) moiety. It is commonly used in industrial and research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 4,4’-(1,3-phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino))bis-, disodium salt typically involves the sulfonation of benzene derivatives using concentrated sulfuric acid. This process is a classic example of aromatic sulfonation, which is a crucial reaction in industrial organic chemistry . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation reactors where benzene derivatives are treated with sulfuric acid under controlled conditions. The resulting product is then neutralized with sodium hydroxide to form the disodium salt. This method ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4,4’-(1,3-phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino))bis-, disodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the sulfonic acid group to sulfonyl chloride.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfonyl chlorides, reduced aromatic compounds, and various substituted derivatives.

Scientific Research Applications

Benzenesulfonic acid, 4,4’-(1,3-phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino))bis-, disodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Benzenesulfonic acid, 4,4’-(1,3-phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino))bis-, disodium salt exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid groups can form strong ionic bonds with amino acid residues in proteins, leading to inhibition or modification of enzyme activity. The triazine moiety can also interact with nucleophilic sites in biological molecules, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 4,4’-(1,3-phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino))bis-, disodium salt is unique due to its complex structure, which includes both sulfonic acid and triazine moieties. This combination imparts distinct chemical properties and enhances its utility in various applications, particularly in research and industrial settings.

Properties

CAS No.

173659-60-4

Molecular Formula

C24H16Cl2N10Na2O6S2

Molecular Weight

721.5 g/mol

IUPAC Name

disodium;4-[[4-chloro-6-[3-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]anilino]-1,3,5-triazin-2-yl]amino]benzenesulfonate

InChI

InChI=1S/C24H18Cl2N10O6S2.2Na/c25-19-31-21(27-13-4-8-17(9-5-13)43(37,38)39)35-23(33-19)29-15-2-1-3-16(12-15)30-24-34-20(26)32-22(36-24)28-14-6-10-18(11-7-14)44(40,41)42;;/h1-12H,(H,37,38,39)(H,40,41,42)(H2,27,29,31,33,35)(H2,28,30,32,34,36);;/q;2*+1/p-2

InChI Key

ABHFMEKGMXWMRF-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)[O-])Cl)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)S(=O)(=O)[O-])Cl.[Na+].[Na+]

Origin of Product

United States

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